2-Bromo-6-fluoro-4-nitroaniline
Overview
Description
2-Bromo-6-fluoro-4-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2. It is a derivative of aniline, characterized by the presence of bromine, fluorine, and nitro groups on the benzene ring.
Scientific Research Applications
2-Bromo-6-fluoro-4-nitroaniline is utilized in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Nitroaniline compounds are generally known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that nitroaniline compounds can undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially alter the function of the compound’s targets.
Biochemical Pathways
Nitroaniline compounds are known to interact with various biochemical pathways, potentially leading to a wide range of downstream effects .
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.52 (iLOGP) and 2.41 (XLOGP3), which could impact its bioavailability .
Result of Action
It’s known that nitroaniline compounds can have a wide range of effects, depending on their specific targets and the biochemical pathways they interact with .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-4-nitroaniline typically involves multiple steps. One common method starts with the nitration of aniline to introduce the nitro group. This is followed by bromination and fluorination reactions to introduce the bromine and fluorine atoms, respectively . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluoro-4-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products vary depending on the substituent introduced.
Reduction: 2-Bromo-6-fluoro-4-aminoaniline.
Oxidation: Products depend on the extent of oxidation and the specific conditions used.
Comparison with Similar Compounds
- 2-Bromo-4-fluoro-6-nitroaniline
- 2-Bromo-5-fluoro-4-nitroaniline
- 2-Bromo-4-nitroaniline
Comparison: 2-Bromo-6-fluoro-4-nitroaniline is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the benzene ring. This unique arrangement can result in different chemical reactivity and physical properties compared to its analogs. For instance, the presence of the fluorine atom at the 6-position can influence the compound’s electron density and steric effects, making it distinct in its reactivity and applications .
Properties
IUPAC Name |
2-bromo-6-fluoro-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQFGXYPGJATMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558689 | |
Record name | 2-Bromo-6-fluoro-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455-58-3 | |
Record name | 2-Bromo-6-fluoro-4-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-fluoro-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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